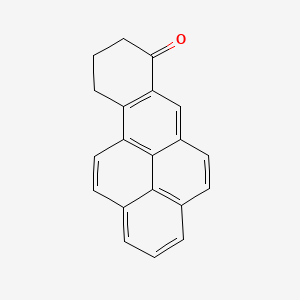

![molecular formula C20H14O B121287 9,10-Dihydrobenzo[a]pyren-7(8h)-one CAS No. 3331-46-2](/img/structure/B121287.png)

9,10-Dihydrobenzo[a]pyren-7(8h)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9,10-dihydro-8H-benzo[a]pyren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGDHFJPKNZUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049271 | |

| Record name | 9,10-Dihydrobenzo[a]pyren-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3331-46-2 | |

| Record name | 9,10-Dihydrobenzo[a]pyren-7(8H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3331-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydrobenzo(a)pyren-7(8H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003331462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3331-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dihydrobenzo[a]pyren-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydrobenzo[a]pyren-7(8H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIHYDROBENZO(A)PYREN-7(8H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Z04YQ9CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9,10-Dihydrobenzo[a]pyren-7(8H)-one

CAS Number: 3331-46-2

This technical guide provides a comprehensive overview of 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a key intermediate in the metabolic activation of the procarcinogen benzo[a]pyrene. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and cancer research.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) and a ketone derivative of benzo[a]pyrene. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 3331-46-2 |

| Molecular Formula | C₂₀H₁₄O |

| Molecular Weight | 270.32 g/mol |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| Solubility | - |

Metabolic Fate and Biological Significance

This compound is a critical metabolic intermediate in the pathway leading to the ultimate carcinogenic form of benzo[a]pyrene, namely benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). The metabolic activation of benzo[a]pyrene is a multi-step process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase.

The initial oxidation of benzo[a]pyrene by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, forms benzo[a]pyrene-7,8-epoxide. This epoxide is then hydrated by microsomal epoxide hydrolase (mEH) to yield (-)-benzo[a]pyrene-trans-7,8-dihydrodiol. Subsequent oxidation of this dihydrodiol by CYP enzymes at the 9,10-position produces the highly reactive and mutagenic BPDE. This compound is an intermediate in this metabolic cascade.

The ultimate carcinogen, BPDE, can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. These adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis.

Signaling Pathways in Benzo[a]pyrene-Induced Carcinogenesis

The carcinogenicity of benzo[a]pyrene and its metabolites is intrinsically linked to the activation of specific signaling pathways. A key initiating event is the binding of benzo[a]pyrene to the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Upon binding to benzo[a]pyrene or its metabolites, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1, leading to their increased expression. This induction of metabolizing enzymes creates a positive feedback loop, accelerating the conversion of benzo[a]pyrene into its reactive metabolites.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the public literature, a procedure for a related compound, 7,8,9,10-Tetrahydrobenzo[a]pyrene, utilizes this compound as a starting material. This provides some insight into its handling and reactivity.

Synthesis of 7,8,9,10-Tetrahydrobenzo[a]pyrene from this compound

This protocol is adapted from a published experimental section and is provided for informational purposes.

Materials:

-

This compound

-

100% Hydrazine hydrate

-

Triethylene glycol

Procedure:

-

A mixture of this compound (24.5 g, 91 mmol) and 100% hydrazine hydrate (13.8 g, 270 mmol) in triethylene glycol (150 mL) is prepared.

-

The mixture is stirred at 110°C for 60 minutes.

-

The original document does not specify the workup procedure.

Note: This procedure describes a Wolff-Kishner reduction of the ketone functionality.

Quantitative Data

Conclusion

This compound is a crucial, albeit transient, intermediate in the metabolic pathway that converts the environmental pollutant benzo[a]pyrene into a potent carcinogen. Understanding the properties and metabolic fate of this compound is essential for elucidating the mechanisms of chemical carcinogenesis and for developing strategies for cancer prevention and therapy. Further research focusing directly on the biological activities and toxicological profile of this compound is warranted to fully comprehend its role in benzo[a]pyrene-induced toxicity.

In-Depth Technical Guide: 9,10-Dihydrobenzo[a]pyren-7(8H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, relevant biological pathways, and experimental protocols associated with 9,10-Dihydrobenzo[a]pyren-7(8H)-one. This ketone derivative of the potent carcinogen benzo[a]pyrene is a valuable compound for research into the metabolic activation and detoxification pathways of polycyclic aromatic hydrocarbons (PAHs).

Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon ketone. Its core chemical and physical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₄O | [1][2] |

| Molecular Weight | 270.33 g/mol | [3] |

| CAS Number | 3331-46-2 | [1][2] |

| Appearance | Beige crystalline powder | [1] |

| Melting Point | 172-175 °C | [1][2] |

| Boiling Point | 492 °C at 760 mmHg | [1] |

| Density | 1.316 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform | [1] |

Metabolic Context: The Carcinogenic Pathway of Benzo[a]pyrene

This compound is a derivative of benzo[a]pyrene, a well-established procarcinogen. The carcinogenicity of benzo[a]pyrene is dependent on its metabolic activation to highly reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[4] Understanding this metabolic pathway is crucial for contextualizing the role and potential applications of its derivatives.

The primary metabolic activation of benzo[a]pyrene proceeds through the "diol epoxide" pathway. This multi-step process is catalyzed by cytochrome P450 enzymes and epoxide hydrolase.[1] The ultimate carcinogenic metabolite is benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which can form covalent adducts with DNA.[4]

Experimental Protocols

Synthesis of 7,8,9,10-Tetrahydrobenzo[a]pyrene via Wolff-Kishner Reduction

This protocol details the reduction of the ketone group in this compound to a methylene group, yielding 7,8,9,10-Tetrahydrobenzo[a]pyrene.

Materials:

-

This compound

-

100% Hydrazine hydrate

-

Triethylene glycol

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

Procedure:

-

In a round-bottom flask, combine this compound (e.g., 24.5 g, 91 mmol) and 100% hydrazine hydrate (e.g., 13.8 g, 270 mmol).

-

Add triethylene glycol (e.g., 150 mL) to the mixture to serve as the solvent.

-

Equip the flask with a condenser and a magnetic stirrer.

-

Heat the mixture to 110 °C with continuous stirring.

-

Maintain the reaction at this temperature for 60 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, 7,8,9,10-Tetrahydrobenzo[a]pyrene, can then be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.

Analytical Methodology: HPLC Analysis of Benzo[a]pyrene Derivatives

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of benzo[a]pyrene and its metabolites.

Instrumentation:

-

HPLC system equipped with a UV or fluorescence detector.

-

Reversed-phase C18 column.

Mobile Phase:

-

A gradient of acetonitrile and water is commonly used. For example, an initial isocratic phase with 40% acetonitrile and 60% water, followed by a linear gradient to 100% acetonitrile.

General Procedure:

-

Prepare standards of known concentrations of the analyte (e.g., this compound) in a suitable solvent like acetonitrile.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

-

Inject a fixed volume of the sample onto the HPLC column.

-

Run the gradient elution program to separate the components of the sample.

-

Detect the analyte using the UV or fluorescence detector at the appropriate wavelength.

-

Quantify the amount of the analyte in the sample by comparing its peak area to a calibration curve generated from the standards.

The following diagram illustrates a typical workflow for the analysis of a benzo[a]pyrene derivative.

References

- 1. pnas.org [pnas.org]

- 2. Metabolism of trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene occurs primarily by arylhydroxylation rather than formation of a diol epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of benzo[a]pyrene: conversion of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to highly mutagenic 7,8-diol-9,10-epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

Technical Guide: Physical Properties of 9,10-Dihydrobenzo[a]pyren-7(8H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a ketone derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are working with or have an interest in this compound.

Core Physical and Chemical Properties

This compound is a beige crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₂₀H₁₄O | |

| Molecular Weight | 270.33 | g/mol |

| Melting Point | 172-175 | °C |

| Boiling Point | 492 | °C at 760 mmHg |

| Density | 1.316 | g/cm³ |

| Solubility | Slightly soluble in Chloroform | |

| Appearance | Beige crystalline powder | |

| Vapor Pressure | 7.95E-10 | mmHg at 25°C |

| Flash Point | 220.6 | °C |

| Refractive Index | 1.82 | |

| LogP | 5.103 | |

| Storage Temperature | 2-8 | °C |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the range between these two temperatures.

Solubility Determination

The solubility of a compound in a specific solvent is determined by finding the maximum amount of the compound that can dissolve in a given amount of the solvent at a specific temperature.

Methodology:

-

Sample Preparation: A known weight of this compound is added to a measured volume of the solvent (e.g., chloroform) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

Synthesis and Analytical Workflow

The following diagrams illustrate a potential synthesis route for this compound and a general experimental workflow for its analysis.

Caption: A possible two-step synthesis of this compound from Benzo[a]pyrene.

Caption: General workflow for the analysis of a polycyclic aromatic ketone.

References

An In-depth Technical Guide to 9,10-Dihydrobenzo[a]pyren-7(8H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the polycyclic aromatic hydrocarbon (PAH) 9,10-Dihydrobenzo[a]pyren-7(8H)-one. It covers the compound's chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and biological context, including relevant metabolic pathways of its parent compound, benzo[a]pyrene.

Chemical Identity and Structure

This compound is a ketone derivative of the potent carcinogen benzo[a]pyrene. Its structure consists of a pentacyclic aromatic core with a ketone group at position 7 and saturation at positions 8, 9, and 10.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene, 9,10-Dihydrobenzo[def]chrysen-7(8H)-one |

| CAS Number | 3331-46-2 |

| Molecular Formula | C₂₀H₁₄O |

| Molecular Weight | 270.33 g/mol [1] |

| SMILES String | O=C1CCCc2c1cc3ccc4cccc5ccc2c3c45 |

| InChI Key | AIGDHFJPKNZUOR-UHFFFAOYSA-N |

| InChI String | 1S/C20H14O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11H,2,5-6H2 |

Physicochemical Properties

The compound is typically a beige crystalline powder. A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Beige crystalline powder[2] |

| Melting Point | 172-175 °C[2] |

| Boiling Point | 492 °C at 760 mmHg[2] |

| Density | 1.316 g/cm³[2] |

| Solubility | Slightly soluble in Chloroform[2] |

| LogP | 5.103[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| Storage Temperature | 2-8°C[2] |

Spectroscopic and Analytical Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A comprehensive analysis using density functional theory (DFT) has provided detailed assignments of its vibrational and electronic spectra.

Key Spectroscopic Features:

-

Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band corresponding to the C=O stretching vibration of the ketone group. Experimental and calculated data show excellent agreement, with an average deviation of less than 4 cm⁻¹ for frequencies below 1800 cm⁻¹.[3][4][5]

-

Raman Spectroscopy: Complements the IR data, providing information on the molecule's vibrational modes.[3][4]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is characterized by π-π* transitions within the polycyclic aromatic system.[3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the structure and substitution pattern.

Synthesis and Availability

This compound is commercially available from several chemical suppliers. For researchers requiring a custom synthesis, a reliable protocol based on a Friedel-Crafts acylation/cyclization reaction is available.

Experimental Protocol: Synthesis

A multi-gram scale synthesis has been reported, which involves the intramolecular Friedel-Crafts cyclization of 4-(pyren-1-yl)butanoic acid.[2]

Procedure:

-

To a 500 mL round-bottom flask, add 4-(pyren-1-yl)butanoic acid (13.50 g, 47.10 mmol) and chlorobenzene (300 mL) to form a brown suspension.

-

Gradually add ground phosphorus pentachloride (PCl₅, 14.61 g, 70.16 mmol) to the well-stirred suspension.

-

After 15 minutes of stirring, add ground aluminum chloride (AlCl₃, 9.50 g, 71.25 mmol) to the flask.

-

Heat the resulting dark purple solution at 120 °C for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 mL of ice water with stirring.

-

Remove insoluble components by filtration through a celite pad.

-

The desired product, this compound, can then be isolated and purified from the filtrate.[2]

Biological Context and Relevance

While this compound is not a direct intermediate in the primary carcinogenic pathway of benzo[a]pyrene, its structure is highly relevant. Understanding the metabolic activation of the parent compound provides crucial context for studying this and other derivatives. Benzo[a]pyrene requires metabolic activation to exert its genotoxic effects, a process primarily mediated by cytochrome P450 (CYP) enzymes.

The principal pathway, known as the "diol epoxide pathway," leads to the formation of the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[1][2]

Figure 1. The Diol Epoxide Metabolic Activation Pathway of Benzo[a]pyrene. This pathway shows the enzymatic conversion of Benzo[a]pyrene to its ultimate carcinogenic form, BPDE.

This compound has been identified as a ketone polycyclic aromatic hydrocarbon that binds to the zebrafish sex hormone binding globulin (zfSHBG), suggesting potential endocrine-disrupting activity.

Relevant Experimental Methodologies

Analyzing PAHs and their metabolites in biological and environmental samples requires sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone method.

Experimental Protocol: Analysis of PAH-DNA Adducts

The following protocol, adapted from the analysis of BPDE-N²-dG adducts, is representative of the methodology used for this class of compounds.

Objective: To detect and quantify PAH-DNA adducts in biological samples.

Workflow:

Figure 2. Workflow for the Analysis of PAH-DNA Adducts. A typical workflow for identifying and quantifying DNA adducts formed by reactive PAH metabolites.

Methodology:

-

DNA Isolation: Extract and purify DNA from cells or tissues exposed to the compound.

-

³²P-Postlabeling: Digest DNA to nucleotides and enrich the adducted nucleotides. Transfer a ³²P-labeled phosphate from [γ-³²P]ATP to the adducted nucleotides using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) or, for higher resolution, high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect adducts using a radioactivity detector (for HPLC) or autoradiography (for TLC). Quantify based on the radioactivity corresponding to the adduct spots/peaks.

-

Structural Confirmation: Confirm the identity of the major adducts by coupling the HPLC system to a mass spectrometer (LC-MS) and comparing the fragmentation pattern to an authentic standard.

References

- 1. Letter: Synthesis of (+/-)-7 beta,8alpha-dihydroxy-9 beta,10beta-epoxy-7,8,-9,10-tetrahydrobenzo(a)pyrene, a potential metabolite of the carcinogen benzo(a)pyrene with stereochemistry related to the antileukemic triptolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

- 5. Identification of benzo[a]pyrene 7,8-diol 9,10-epoxide N2-deoxyguanosine in human lung adenocarcinoma cells exposed to cooking oil fumes from frying fish under domestic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 9,10-Dihydrobenzo[a]pyren-7(8H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a ketone derivative of a polycyclic aromatic hydrocarbon (PAH). Due to its structural similarity to known carcinogens, understanding its solubility is crucial for toxicological studies, environmental analysis, and in the development of potential therapeutic interventions.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₁₄O |

| Molecular Weight | 270.33 g/mol |

| Melting Point | 172-175 °C |

| Boiling Point | 492 °C at 760 mmHg |

| Appearance | Beige crystalline powder |

Solubility Data

| Organic Solvent | CAS Number | Qualitative Solubility |

| Chloroform | 67-66-3 | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Sparingly Soluble[2] |

Experimental Protocols

Given the absence of specific quantitative solubility data, a generalized experimental protocol for the determination of the solubility of a polycyclic aromatic ketone like this compound is detailed below. This method is adapted from established protocols for determining the solubility of sparingly soluble organic compounds.

Protocol: Determination of Solubility using the Shake-Flask Method followed by UV-Vis Spectroscopy

This protocol outlines a standard procedure to determine the solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

-

-

Sample Analysis:

-

Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any undissolved particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of these standards at the λmax to generate a calibration curve (absorbance vs. concentration).

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in units such as mg/mL or g/100mL.

-

Biological Relevance and Experimental Workflow

While direct signaling pathways for this compound are not well-documented, its significance lies in its role as a precursor to the ultimate carcinogen, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). The metabolic activation of benzo[a]pyrene, a process in which this compound is an intermediate, leads to the formation of BPDE, which can covalently bind to DNA, forming adducts that can lead to mutations and cancer.

Metabolic Activation and DNA Adduct Formation Workflow

The following diagram illustrates the key steps from the parent compound to the formation of DNA adducts, a critical process in chemical carcinogenesis.

Caption: Metabolic activation of benzo[a]pyrene to BPDE and subsequent DNA adduct formation.

This workflow highlights the critical role of metabolic processes in converting a procarcinogen into its ultimate carcinogenic form, which then interacts with cellular macromolecules to initiate cancer. Understanding the solubility of intermediates like this compound is essential for studying these metabolic pathways and for developing strategies to mitigate their harmful effects.

References

The Pivotal Role of 9,10-Dihydrobenzo[a]pyren-7(8H)-one in Benzo[a]pyrene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation, metabolic fate, and toxicological significance of 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a critical intermediate in the biotransformation of the ubiquitous environmental carcinogen, benzo[a]pyrene (BaP). Understanding the metabolic pathways revolving around this o-quinone is paramount for assessing the carcinogenic risk of BaP and for the development of potential chemopreventive strategies.

Formation of this compound: The Aldo-Keto Reductase Pathway

While the "diol epoxide" pathway of benzo[a]pyrene (BaP) activation is widely recognized, an alternative and significant route involves the formation of o-quinones. This compound, also known as benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione), is a key metabolite in this pathway. Its genesis from the proximate carcinogen, (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-diol), is catalyzed by a family of NAD(P)H-dependent oxidoreductases known as aldo-keto reductases (AKRs).[1][2]

Several human AKR isoforms, including AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4), are capable of oxidizing B[a]P-7,8-diol to B[a]P-7,8-dione.[1][3] This enzymatic conversion is a critical branch point in BaP metabolism, diverting the flux away from the formation of diol epoxides and towards the generation of redox-active o-quinones.

The competition between the AKR pathway and the cytochrome P450 (P450)-dependent diol epoxide pathway is influenced by the cellular redox state (NADPH/NAD+ ratio) and the relative expression levels of the respective enzymes in a given tissue.[1][2] For instance, in A549 human lung adenocarcinoma cells, the basal mRNA transcript levels of AKR1C1-1C3 can be up to 90-fold higher than those of induced P450 1A1 and 1B1, suggesting a prominent role for the AKR pathway in this cell type.[1][2]

Quantitative Data: Enzymatic Formation of Benzo[a]pyrene-7,8-dione

The following table summarizes the steady-state kinetic parameters for the oxidation of (±)-B[a]P-7,8-diol by human P450 and AKR enzymes. While P450 isoforms exhibit a higher catalytic efficiency (kcat/Km) on a per-molecule basis, the significantly higher expression levels of AKRs in certain tissues, such as the lung, suggest that the formation of B[a]P-7,8-dione is a substantial metabolic fate for B[a]P-7,8-diol.[1][2]

| Enzyme | kcat/Km (min⁻¹µM⁻¹) |

| P450 Isoforms | |

| P450 1A1 | 5.5 |

| P450 1B1 | 1.1 |

| AKR Isoforms | |

| AKR1A1 | 0.011 |

| AKR1C1 | 0.003 |

| AKR1C2 | 0.011 |

| AKR1C3 | 0.003 |

| AKR1C4 | 0.004 |

Metabolic Fate of this compound

Once formed, B[a]P-7,8-dione is a highly reactive molecule that can undergo several metabolic transformations, leading to both detoxification and bioactivation products. Its metabolic profile has been extensively studied in human lung cell lines, including A549, H358, and immortalized human bronchial epithelial cells (HBEC-KT).[1][4]

The primary metabolic pathways for B[a]P-7,8-dione include:

-

Quinone Reduction and Conjugation: B[a]P-7,8-dione can be reduced to its corresponding catechol, B[a]P-7,8-catechol. This reduction can be catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and even AKRs themselves.[1] The resulting catechol is then a substrate for phase II conjugating enzymes, leading to the formation of O-mono-methylated, O-mono-sulfated, and O-mono-glucuronidated conjugates.[1][4][5][6] These conjugation reactions are generally considered detoxification pathways, as they increase the water solubility of the metabolite and facilitate its excretion.

-

Glutathione (GSH) and N-acetylcysteine (NAC) Conjugation: As an electrophilic Michael acceptor, B[a]P-7,8-dione can react with cellular nucleophiles. The most abundant of these is glutathione (GSH), leading to the formation of GSH-B[a]P-7,8-dione conjugates. This conjugate can be further metabolized to the corresponding N-acetylcysteine (NAC) conjugate.[1][4]

-

DNA Adduction: A significant aspect of B[a]P-7,8-dione's toxicity is its ability to form both stable and depurinating adducts with DNA. In A549 cells, B[a]P-7,8-dione primarily forms adducts with deoxyguanosine (dG), specifically hydrated-B[a]P-7,8-dione-N²-2'-deoxyguanosine and hydrated-B[a]P-7,8-dione-N1-2'-deoxyguanosine.[7][8][9] In HBEC-KT cells, adducts with deoxyadenosine (dA) are more prevalent.[7][8][9] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.

-

Redox Cycling and Oxidative Stress: B[a]P-7,8-dione can participate in futile redox cycling, where it is reduced to a semiquinone radical and then to the catechol, with the concomitant production of reactive oxygen species (ROS).[10][11] This generation of ROS can lead to oxidative DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), further contributing to its genotoxicity.[11][12]

Quantitative Data: Metabolite Distribution of Benzo[a]pyrene-7,8-dione

The following table provides a qualitative summary of the major metabolites of B[a]P-7,8-dione identified in human lung cell lines. The relative abundance of these metabolites can vary depending on the specific cell line and experimental conditions.

| Metabolite Class | Specific Metabolites Identified | Cell Lines Detected In |

| Phase II Conjugates | GSH-B[a]P-7,8-dione, NAC-B[a]P-7,8-dione, 8-O-monomethylated-catechol, Catechol monosulfate, Catechol monoglucuronide | A549, H358, HBEC-KT |

| DNA Adducts | Hydrated-B[a]P-7,8-dione-N²-dG, Hydrated-B[a]P-7,8-dione-N1-dG, Hydrated-B[a]P-7,8-dione-dA, B[a]P-7,8-dione-N1/N3-dA | A549, HBEC-KT |

| Monohydroxylated Product | Monohydroxylated-B[a]P-7,8-dione | A549, H358, HBEC-KT |

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of enzymes and metabolites in the formation and fate of this compound, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathways of this compound formation and its subsequent fate.

Caption: General experimental workflow for studying B[a]P-7,8-dione metabolism and DNA adduct formation.

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the study of this compound metabolism.

Cell Culture for Metabolism Studies (Example: A549 cells)

-

Cell Line: A549 (human lung adenocarcinoma) cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, 25 mM HEPES, and 25 mM NaHCO₃.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculture: When cells reach 70-80% confluency, they are passaged using a 0.05-0.25% Trypsin/0.53 mM EDTA solution for detachment.

-

Treatment: For metabolism studies, cells are seeded in appropriate culture vessels (e.g., 6-well plates or T75 flasks) and allowed to reach confluency. The cells are then treated with the compound of interest (e.g., 2 µM B[a]P-7,8-dione) in a suitable buffer like Hank's Balanced Salt Solution (HBSS) containing 1 mM sodium pyruvate for a specified duration (e.g., 24 hours).[5][6]

In Vitro Metabolism with Liver Microsomes

-

Microsome Preparation: Liver microsomes are prepared from tissue homogenates by differential centrifugation. The S9 fraction is first obtained by centrifuging the homogenate at 9,000-10,000 x g. The microsomal fraction is then pelleted from the S9 fraction by ultracentrifugation at 100,000-105,000 x g.

-

Incubation Mixture: A typical incubation mixture (final volume of 500 µL) contains:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Liver microsomes (0.2-1.0 mg/ml protein)

-

MgCl₂ (3 mM)

-

NADPH regenerating system (e.g., 1.5 mM NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Substrate (e.g., BaP or B[a]P-7,8-diol) dissolved in a suitable solvent (e.g., acetone, final concentration <1% v/v).

-

-

Incubation Conditions: Reactions are initiated by the addition of the substrate and incubated at 37°C for a specified time (e.g., 0-60 minutes).

-

Reaction Termination and Extraction: Reactions are stopped by the addition of a cold organic solvent (e.g., acetone or ethyl acetate). Metabolites are then extracted from the aqueous phase.

HPLC-MS/MS Analysis of Metabolites

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Zorbax-ODS, 5 µm, 4.6 mm × 250 mm) is commonly used.[1]

-

Mobile Phase: A binary gradient system is typically employed.

-

Gradient Program: A linear gradient from 50% to 65% B over 30 minutes, then to 95% B over 10 minutes, followed by a hold at 95% B for 10 minutes is a representative program.[1]

-

Flow Rate: A flow rate of 0.5 mL/min is often used.[1]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: Metabolites are identified and quantified using selected reaction monitoring (SRM) or by acquiring full scan and product ion spectra (MS/MS and MS³).

-

Analysis of DNA Adducts

-

DNA Isolation and Hydrolysis: Cellular DNA is extracted from treated cells and purified. The DNA is then enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[7][8]

-

LC-MS/MS Analysis: The resulting deoxynucleoside mixture is analyzed by LC-MS/MS to detect and quantify the specific DNA adducts. The analysis often involves monitoring for the neutral loss of the deoxyribose moiety from the protonated adduct.[7][8]

Conclusion

This compound is a pivotal metabolite in the bioactivation of benzo[a]pyrene, particularly in tissues with high expression of aldo-keto reductases, such as the lung. Its formation represents a significant pathway that competes with the classical diol epoxide route. The subsequent metabolism of this o-quinone is complex, involving both detoxification via conjugation and bioactivation through the formation of DNA adducts and the generation of reactive oxygen species. A thorough understanding of the enzymes and pathways governing the fate of this compound is crucial for a comprehensive assessment of benzo[a]pyrene's carcinogenicity and for the development of targeted interventions to mitigate its harmful effects. The methodologies and data presented in this guide provide a foundational resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

- 1. Metabolism and Distribution of Benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione) in Human Lung Cells by Liquid Chromatography Tandem Mass Spectrometry: Detection of an Adenine B[a]P-7,8-dione Adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparisons of (+/-)-benzo[a]pyrene-trans-7,8-dihydrodiol activation by human cytochrome P450 and aldo-keto reductase enzymes: effect of redox state and expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolism and distribution of benzo[a]pyrene-7,8-dione (B[a]P-7,8-dione) in human lung cells by liquid chromatography tandem mass spectrometry: detection of an adenine B[a]P-7,8-dione adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detoxication of Benzo[a]pyrene-7,8-dione by Sulfotransferases (SULTs) in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of stable benzo[a]pyrene-7,8-dione-DNA adducts in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Stable Benzo[a]pyrene-7,8-dione-DNA Adducts in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evidence for the aldo-keto reductase pathway of polycyclic aromatic trans-dihydrodiol activation in human lung A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for the aldo-keto reductase pathway of polycyclic aromatic trans-dihydrodiol activation in human lung A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

9,10-Dihydrobenzo[a]pyren-7(8H)-one: A Technical Guide to its Role as a Precursor in Benzo[a]pyrene Diol Epoxide (BPDE) Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 9,10-Dihydrobenzo[a]pyren-7(8H)-one as a precursor in the metabolic activation of benzo[a]pyrene (BaP) to its ultimate carcinogenic metabolite, benzo[a]pyrene diol epoxide (BPDE). This document provides a comprehensive overview of the metabolic pathway, detailed experimental protocols for key analytical procedures, and a summary of relevant quantitative data.

Introduction

Benzo[a]pyrene (BaP) is a ubiquitous environmental pollutant and a potent carcinogen found in tobacco smoke, grilled foods, and vehicle exhaust.[1] Its carcinogenicity is not inherent but arises from its metabolic activation within the body to highly reactive intermediates that can covalently bind to DNA, forming adducts that can lead to mutations and initiate cancer.[2][3] The most well-established ultimate carcinogenic metabolite of BaP is the bay-region diol epoxide, specifically the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide ((+)-anti-BPDE).[4]

This compound is a key intermediate in the complex metabolic cascade that transforms the relatively inert BaP into the highly reactive BPDE. Understanding the formation and fate of this precursor is critical for assessing the carcinogenic risk of BaP exposure and for developing strategies to mitigate its harmful effects.

The Metabolic Activation Pathway of Benzo[a]pyrene

The conversion of benzo[a]pyrene to BPDE is a multi-step enzymatic process primarily occurring in the liver, but also in other tissues such as the lungs.[5] The key enzymes involved are from the cytochrome P450 (CYP) superfamily, particularly CYP1A1 and CYP1B1, and epoxide hydrolase.[6]

The metabolic activation can be summarized in the following key steps:

-

Epoxidation of Benzo[a]pyrene: Cytochrome P450 enzymes, predominantly CYP1A1 and CYP1B1, catalyze the epoxidation of the 7,8-double bond of BaP to form BaP-7,8-epoxide.[6]

-

Hydrolysis to a Dihydrodiol: Epoxide hydrolase then hydrolyzes the BaP-7,8-epoxide to form (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP-7,8-dihydrodiol).[7]

-

Second Epoxidation: The BaP-7,8-dihydrodiol is then subjected to a second epoxidation by CYP enzymes at the 9,10-double bond, which is located in the "bay region" of the molecule. This reaction yields the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDEs).[7] Four stereoisomers of BPDE can be formed: (+)-syn-BPDE, (-)-syn-BPDE, (+)-anti-BPDE, and (-)-anti-BPDE. The (+)-anti-BPDE stereoisomer is generally considered to be the most carcinogenic.

The formation of this compound is part of a minor pathway in BaP metabolism, but it can be chemically converted to intermediates of the main pathway, making it a relevant precursor for synthetic and toxicological studies.

Data Presentation

Kinetic Parameters of Enzymes in Benzo[a]pyrene Metabolism

The efficiency of the metabolic activation of BaP is determined by the kinetic parameters of the involved enzymes. The following table summarizes key kinetic data for human CYP1A1 variants in the metabolism of BaP and its intermediate, BaP-7,8-dihydrodiol.

| Enzyme Variant | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |

| CYP1A1.1 (Wild-type) | Benzo[a]pyrene | BaP-7,8-diol | 13.8 | - | [8] |

| CYP1A1.2 (I462V) | Benzo[a]pyrene | BaP-7,8-diol | 3.5 | - | [8] |

| CYP1A1.4 (T461N) | Benzo[a]pyrene | BaP-7,8-diol | 7.7 | - | [8] |

| CYP1A1.1 (Wild-type) | BaP-7,8-dihydrodiol | Total Diol Epoxides | - | 10.4 | [8] |

| CYP1A1.2 (I462V) | BaP-7,8-dihydrodiol | Total Diol Epoxides | - | 7.2 | [8] |

| CYP1A1.4 (T461N) | BaP-7,8-dihydrodiol | Total Diol Epoxides | - | 5.5 | [8] |

| CYP1B1 | Benzo[a]pyrene | BaP-7,8-diol | - | ~3 nmol/min/nmol P450 | [6] |

Levels of BPDE-DNA Adducts in Human Tissues

The formation of BPDE-DNA adducts is a critical biomarker of BaP exposure and cancer risk. The levels of these adducts have been quantified in various human tissues.

| Tissue | Population | Adduct Level (adducts/108 nucleotides) | Analytical Method | Reference |

| Leukocytes | Smokers | 1.09 - 1.70 (mean) | HPLC-Fluorescence | [9] |

| Leukocytes | Coke Oven Workers | 46.7% > 8.9 | HPLC-Fluorescence | [10] |

| Umbilical Cord Blood | Newborns | Detected in all samples | LC-MS/MS | [6][11] |

| Lung | Smokers | 0.0031 (3.1 adducts/1011 nucleotides) | LC-MS/MS | [11] |

| Lung | Non-smokers | 0.0013 (1.3 adducts/1011 nucleotides) | LC-MS/MS | [11] |

Experimental Protocols

Proposed Synthesis of (+)-anti-BPDE from this compound

While a direct, one-pot synthesis from this compound to BPDE is not well-documented, a plausible multi-step synthetic route can be proposed based on established chemical transformations of polycyclic aromatic hydrocarbons. This proposed pathway involves the reduction of the ketone, followed by the introduction of the diol and epoxide functionalities.

Step 1: Reduction of this compound The ketone functionality can be reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol.

Step 2: Dehydration to introduce the 7,8-double bond The resulting alcohol can be dehydrated to introduce the 7,8-double bond, likely by heating with a mild acid catalyst, to yield 9,10-dihydrobenzo[a]pyrene.

Step 3: Dihydroxylation of the 7,8-double bond The 7,8-double bond can be dihydroxylated to form the trans-7,8-diol using reagents like osmium tetroxide (OsO4) followed by hydrolysis, or through other dihydroxylation methods.

Step 4: Epoxidation of the 9,10-double bond The final step is the epoxidation of the 9,10-double bond of the trans-7,8-diol to yield BPDE. This is commonly achieved using an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Note: This is a proposed synthetic scheme. The specific reaction conditions, yields, and purification methods for each step would require experimental optimization.

Quantification of BPDE-DNA Adducts by HPLC with Fluorescence Detection

This method is based on the acid-catalyzed release of tetrahydrotetrols from the BPDE-DNA adducts, which are then quantified by HPLC with a fluorescence detector.[12]

Materials:

-

DNA sample (10-100 µg)

-

0.1 N HCl

-

Phenol/chloroform/isoamyl alcohol (25:24:1)

-

70% Ethanol

-

HPLC system with a fluorescence detector

Procedure:

-

DNA Isolation: Isolate DNA from the cell or tissue sample using standard phenol/chloroform extraction methods.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer.

-

Acid Hydrolysis: Hydrolyze the DNA sample by adding 0.1 N HCl and incubating at 90°C for 4 hours. This releases the BPDE moiety as a stable tetrol.

-

Purification: Purify the hydrolyzed sample to remove DNA and other interfering substances.

-

HPLC Analysis: Analyze the purified sample by reverse-phase HPLC with fluorescence detection. The tetrols are separated and quantified by comparing their peak areas to those of known standards. The excitation and emission wavelengths for the tetrols are typically around 344 nm and 402 nm, respectively.

Quantification of BPDE-dG Adducts by LC-MS/MS

LC-MS/MS provides a highly sensitive and specific method for the direct quantification of BPDE-deoxyguanosine (dG) adducts.[2][11]

Materials:

-

DNA sample (e.g., 20 µg)

-

DNase I, Phosphodiesterase I, Alkaline Phosphatase

-

Internal standard ([15N5]BPDE-dG)

-

n-Butanol

-

LC-MS/MS system

Procedure:

-

Enzymatic Digestion: Digest the DNA sample to nucleosides by sequential incubation with DNase I, phosphodiesterase I, and alkaline phosphatase. Add a known amount of the internal standard ([15N5]BPDE-dG) before digestion to correct for sample loss and ionization suppression.

-

Extraction: Extract the digested sample with water-saturated n-butanol to enrich the adducts.

-

LC-MS/MS Analysis: Analyze the extracted sample using a reverse-phase LC column coupled to a tandem mass spectrometer. The BPDE-dG adducts and the internal standard are monitored using multiple reaction monitoring (MRM) to enhance sensitivity and specificity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

Conclusion

This compound is a significant compound in the study of benzo[a]pyrene carcinogenesis. While it may not be on the primary metabolic activation pathway, its structural relationship to key intermediates makes it a valuable tool for synthetic chemists and toxicologists. The detailed understanding of the metabolic conversion of BaP to BPDE, coupled with robust analytical methods for quantifying the resulting DNA adducts, is essential for advancing our knowledge of chemical carcinogenesis and for the development of effective preventative and therapeutic strategies. This guide provides a foundational resource for professionals in the field, consolidating key data and methodologies to support further research and drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of carbon-phosphorus bond-cleavage enzyme from glyphosate degrading Pseudomonas putida T5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "SYNTHETIC OLIGODEOXYNUCLEOTIDE PURIFICATION VIA CATCHING BY POLYMERIZA" by Suntara Fueangfung [digitalcommons.mtu.edu]

- 5. mdpi.com [mdpi.com]

- 6. "Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/M" by L. Guo, X. Jiang et al. [jfda-online.com]

- 7. Separation of (+)-syn- and (-)-anti-benzo[a]pyrene dihydrodiol epoxide-DNA adducts in 32P-postlabeling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxygenase-catalyzed epoxidation of benzo(a)pyrene-7,8-dihydrodiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzo(a)pyrene diolepoxide (BPDE)-DNA adduct levels in leukocytes of smokers in relation to polymorphism of CYP1A1, GSTM1, GSTP1, GSTT1, and mEH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-step error-prone bypass of the (+)- and (-)-trans-anti-BPDE-N2-dG adducts by human DNA polymerases eta and kappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 9,10-Dihydrobenzo[a]pyren-7(8H)-one and its Metabolically-Related Carcinogens

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the toxicological profile of key metabolites of benzo[a]pyrene, with a contextual focus on 9,10-Dihydrobenzo[a]pyren-7(8H)-one. It is important to note that direct toxicological data for this compound is limited in publicly available scientific literature. This compound is primarily recognized as a chemical intermediate in the synthesis of benzo[a]pyrene derivatives for research purposes. The vast body of toxicological research has concentrated on the metabolic activation pathway of benzo[a]pyrene, which leads to the formation of highly carcinogenic compounds, most notably benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). Therefore, this guide will detail the toxicological profile of these ultimate carcinogens, providing the most relevant and critical information for professionals in the fields of toxicology, pharmacology, and drug development.

Metabolic Context of this compound

Benzo[a]pyrene (B[a]P), a ubiquitous environmental pollutant, is not carcinogenic itself but requires metabolic activation to exert its toxic effects.[1][2] This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[3][4] The major pathway leading to carcinogenesis involves the formation of diol epoxides.[3]

While this compound is not a direct metabolite in the main carcinogenic pathway, its structure is closely related to key intermediates. The core toxicological concern in this chemical family revolves around the metabolic conversion of B[a]P to BPDE, which is a potent mutagen and carcinogen.[1][2]

Below is a simplified diagram of the primary metabolic activation pathway of Benzo[a]pyrene.

Toxicological Profile of Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)

The primary toxicological effects of the benzo[a]pyrene family are attributed to BPDE. This section summarizes the key toxicological findings for this ultimate carcinogen.

Genotoxicity and Mutagenicity

BPDE is a potent genotoxic agent that covalently binds to DNA, forming DNA adducts.[4] The primary target for adduction is the N2 position of guanine.[4] This interaction distorts the DNA helix, leading to mutations during DNA replication and repair processes.[4] A characteristic mutation induced by BPDE is a G-to-T transversion.[5]

Table 1: Summary of Genotoxicity Data for Benzo[a]pyrene Metabolites

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Benzo[a]pyrene | AHH-1, MCL-5 | Micronucleus Assay | Chromosome Damage | Linear increase in micronucleus frequency with dose | [5] |

| Benzo[a]pyrene | MCL-5 | HPRT Assay | Gene Mutation | Linear increase in mutant frequency with dose | [5] |

| B[a]P-7,8-diol-9,10-epoxide-1 | Chinese Hamster V79 | Ouabain Resistance | Gene Mutation | Highly mutagenic | [6] |

| B[a]P-7,8-diol-9,10-epoxide-2 | Chinese Hamster V79 | Ouabain Resistance | Gene Mutation | 2000-fold higher mutation frequency than K-region epoxide | [6] |

Carcinogenicity

The formation of DNA adducts by BPDE is a critical initiating event in carcinogenesis.[3] These adducts can lead to mutations in key proto-oncogenes (e.g., K-RAS) and tumor suppressor genes (e.g., TP53), driving the malignant transformation of cells.[3]

Table 2: Summary of in vivo Carcinogenicity Data for BPDE Isomers in Newborn Mice

| Compound | Total Dose (nmol) | Tumor Incidence (%) | Average Tumors per Mouse | Reference |

| Control (DMSO) | - | 11 | 0.12 | [7] |

| (+)-BPDE-2 | 7 | 71 | 1.72 | [7] |

| (+)-BPDE-2 | 14 | 100 | 7.67 | [7] |

| (-)-BPDE-2 | 14 | - | 0.13 | [7] |

| (-)-BPDE-1 | 14 | - | 0.25 | [7] |

| (+)-BPDE-1 | 14 | - | 0.34 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological assessment of benzo[a]pyrene and its metabolites.

In Vitro Micronucleus Assay for Genotoxicity

Objective: To assess the potential of a test compound to induce chromosomal damage.

Methodology:

-

Cell Culture: Human cell lines with varying metabolic capacities (e.g., AHH-1, MCL-5, TK6, HepG2) are cultured in appropriate media and conditions.[5]

-

Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., Benzo[a]pyrene) for a defined period (e.g., 4 or 24 hours).[5]

-

Cytochalasin B Addition: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells using a microscope.

-

Data Analysis: The micronucleus frequency in treated cells is compared to that in solvent-treated control cells. Statistical analysis is performed to determine the genotoxic potential of the compound.

Newborn Mouse Tumorigenicity Assay

Objective: To assess the carcinogenic potential of a test compound in a sensitive in vivo model.

Methodology:

-

Animals: Newborn mice (e.g., from a susceptible strain) are used.

-

Dosing: The test compound is dissolved in a suitable vehicle (e.g., DMSO). Pups receive intraperitoneal injections of the test compound at specific time points (e.g., on days 1, 8, and 15 of life) with escalating doses.[7]

-

Observation: The animals are weaned and monitored for a predetermined period (e.g., 34-37 weeks) for signs of toxicity and tumor development.[8]

-

Necropsy: At the end of the study, all animals are euthanized, and a complete necropsy is performed.

-

Histopathology: Lungs and any other tissues with gross lesions are collected, fixed in formalin, and processed for histopathological examination.

-

Tumor Quantification: The number and types of tumors (e.g., pulmonary adenomas) are counted for each animal.

-

Data Analysis: Tumor incidence and multiplicity in the treated groups are compared to the vehicle-control group using appropriate statistical methods.

Signaling Pathways Implicated in BPDE Toxicity

BPDE-induced DNA damage triggers a cascade of cellular signaling pathways, primarily related to DNA damage response and cell cycle control. A key player in this response is the tumor suppressor protein p53.

References

- 1. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

- 5. A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Tumorigenicity of the optical enantiomers of the diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides in newborn mice: exceptional activity of (+)-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Environmental Sources of 9,10-Dihydrobenzo[a]pyren-7(8H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydrobenzo[a]pyren-7(8H)-one, a ketone derivative of the potent carcinogen benzo[a]pyrene (BaP), represents a class of oxygenated polycyclic aromatic hydrocarbons (OPAHs) whose environmental fate and toxicological significance are not as extensively characterized as their parent compounds. This technical guide synthesizes the current understanding of the environmental sources of this compound, drawing upon the broader knowledge of BaP transformation. While direct quantitative data for this specific ketone in environmental matrices are scarce, this document outlines its plausible formation pathways, details relevant analytical methodologies for its detection, and explores potential toxicological signaling pathways based on related OPAHs.

Introduction

Benzo[a]pyrene (BaP) is a ubiquitous environmental pollutant formed from the incomplete combustion of organic materials. Its carcinogenicity is primarily attributed to its metabolic activation to diol epoxides that form DNA adducts[1]. However, BaP also undergoes environmental degradation through abiotic and biotic processes, leading to the formation of various oxygenated derivatives, including ketones and quinones. This compound is one such derivative, and understanding its environmental sources is crucial for a comprehensive risk assessment of BaP-contaminated sites.

Environmental Formation Pathways

Direct detection of this compound in the environment is not widely reported. Its presence is inferred from the known transformation pathways of BaP.

Abiotic Degradation: Photooxidation

In the atmosphere and on surfaces exposed to sunlight, BaP undergoes photooxidation. This process, often mediated by ozone and other atmospheric oxidants, leads to the formation of various oxygenated products, including quinones[2][3]. While specific studies identifying this compound as a direct photooxidation product are limited, the formation of other BaP-quinones, such as benzo[a]pyrene-1,6-dione and benzo[a]pyrene-3,6-dione, is well-documented[2]. It is plausible that similar oxidative processes could lead to the formation of the 7-keto derivative.

dot

Caption: Hypothesized photooxidation pathway of Benzo[a]pyrene.

Biotic Degradation: Microbial Metabolism

Microorganisms, particularly bacteria and fungi, play a significant role in the degradation of PAHs in soil and sediment. The initial step in the microbial metabolism of BaP often involves the action of dioxygenase or monooxygenase enzymes, leading to the formation of dihydrodiols. Further enzymatic oxidation of these intermediates can lead to the formation of catechols, which can be unstable and autooxidize to quinones[1]. While specific microbial pathways leading to this compound have not been elucidated, the formation of various oxygenated metabolites by microorganisms like Mycobacterium vanbaalenii has been observed.

dot

References

An In-depth Technical Guide on the Mechanism of Action of Benzo[a]pyrene Metabolites, Featuring 9,10-Dihydrobenzo[a]pyren-7(8H)-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the mechanism of action of the metabolites of benzo[a]pyrene (BaP), a potent polycyclic aromatic hydrocarbon (PAH). While direct biological activity data for 9,10-Dihydrobenzo[a]pyren-7(8H)-one is limited, its critical role as an intermediate in the metabolic activation of BaP is well-established. The ultimate carcinogenic effects of BaP are primarily attributed to its metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). This document will focus on the metabolic activation pathway leading to BPDE and its subsequent molecular and cellular effects.

Introduction: The Metabolic Activation of Benzo[a]pyrene

Benzo[a]pyrene is a procarcinogen that requires metabolic activation to exert its genotoxic effects. This multi-step process is primarily carried out by cytochrome P450 (CYP) enzymes and epoxide hydrolase[1][2]. The key pathway, known as the diol epoxide pathway, leads to the formation of the ultimate carcinogen, BPDE[1][3]. This compound is recognized as a ketone derivative of BaP and a precursor in its broader metabolic scheme[4]. One study noted its ability to bind to the zebrafish sex hormone binding globulin (zfSHBG) in the micromolar range, suggesting potential endocrine-disrupting activities, though further data is needed[4].

The metabolic activation of BaP can be summarized in three main pathways: the diol epoxide pathway, the radical-cation pathway, and the quinone pathway[5]. The diol epoxide pathway is considered the principal route leading to cancer initiation[1][5].

The Diol Epoxide Pathway of Benzo[a]pyrene

The metabolic conversion of BaP to its ultimate carcinogenic form, BPDE, involves a series of enzymatic reactions.

Caption: Metabolic activation of Benzo[a]pyrene to its ultimate carcinogen, BPDE.

This pathway highlights the sequential oxidation of BaP to form BPDE, which is highly reactive and can covalently bind to cellular macromolecules, most notably DNA[2].

Mechanism of Action of Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)

The primary mechanism of BPDE-induced carcinogenicity is its ability to form covalent adducts with DNA, leading to genetic mutations and the initiation of cancer[6].

DNA Adduct Formation

BPDE primarily reacts with the N2 position of guanine bases in DNA, forming a bulky adduct (dG-N2-BPDE)[7][8]. This adduct distorts the DNA double helix, interferes with DNA replication and transcription, and can lead to mutations if not repaired[8][9].

Cellular Consequences of BPDE Exposure

The formation of BPDE-DNA adducts triggers a cascade of cellular responses, including:

-

Apoptosis: BPDE induces programmed cell death by causing mitochondrial dysfunction, increasing reactive oxygen species (ROS), and activating caspase cascades[10].

-

Ferroptosis: In neuronal cells, prolonged exposure to BPDE can trigger ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation[11].

-

Inhibition of Cell Migration and Invasion: BPDE has been shown to suppress the migration and invasion of trophoblast cells by inhibiting filopodia formation through the downregulation of the PI3K/AKT/CDC42/PAK1 signaling pathway[12].

Caption: Key cellular pathways affected by BPDE.

Quantitative Data on BPDE Activity

The following tables summarize quantitative data on the biological effects of BPDE from various studies.

Table 1: BPDE-Induced DNA Adducts and Mutagenicity in TK6 Cells [13][14]

| BPDE Concentration | DNA Adducts (lesions/10⁸ base pairs) | GPI-deficient cells (mutants/10⁶ viable cells) |

| 10 nM | ~100 | ~50 |

| 50 nM | ~500 | ~180 |

Table 2: Cytotoxicity of BPDE in TK6 Cells [13]

| BPDE Concentration | Colony Forming Ability (% of control) |

| Up to 100 nM | ~100% |

| 200 nM | ~50% |

Table 3: Quantification of N²-BPDE-dG Adducts in BEAS-2B Cells [15]

| BPDE Concentration | N²-BPDE-dG Adducts (adducts/10⁷ nucleotides) |

| 0.25 µM - 2 µM | 10 - 400 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Quantification of BPDE-DNA Adducts by HPLC with Fluorescence Detection[13]

Objective: To quantify stable BPDE-DNA adducts at the N² position of guanine.

Methodology:

-

Cell Treatment: Incubate TK6 cells with varying concentrations of BPDE for 1 hour.

-

DNA Isolation: Collect cell pellets at different time points (e.g., 0, 8, 24 hours) post-incubation and isolate genomic DNA.

-

Acid Hydrolysis: Hydrolyze the DNA samples with 0.1 N HCl to release the stable adducts as tetrol I-1.

-

HPLC Analysis: Separate the resulting tetrols using high-performance liquid chromatography (HPLC).

-

Fluorescence Detection: Quantify the tetrols using a fluorescence detector. The detection limit for this method is approximately 1 adduct per 10⁸ base pairs.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining[16][17]

Objective: To detect and quantify apoptotic cells following BPDE treatment.

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the desired concentration of BPDE.

-

Cell Collection: After the incubation period, collect both floating and adherent cells.

-

Washing: Wash the collected cells twice with a phosphate-buffered saline (PBS) solution.

-

Staining: Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Migration Assay using a Boyden Chamber (Transwell Assay)[18][19]

Objective: To assess the effect of BPDE on cell migration.

Methodology:

-

Cell Preparation: Culture cells to 70-80% confluency and serum-starve them for 24 hours before the assay.

-

Chamber Setup: Place a porous membrane insert (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Cell Seeding: Resuspend the prepared cells in a serum-free medium (with or without BPDE) and add them to the upper chamber of the insert.

-

Incubation: Incubate the plate at 37°C for a sufficient time to allow for cell migration (e.g., 2.5-24 hours).

-

Removal of Non-migrated Cells: Gently remove the cells that have not migrated from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 5% glutaraldehyde) and stain with a dye (e.g., 1% crystal violet).

-

Quantification: Count the number of stained, migrated cells under a microscope.

Caption: A typical workflow for a Boyden chamber cell migration assay.

Conclusion

References

- 1. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

- 9. Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide | C20H14O3 | CID 41322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzo(a)pyren-7,8-dihydrodiol-9,10-epoxide induces human trophoblast Swan 71 cell dysfunctions due to cell apoptosis through disorder of mitochondrial fission/fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide induces ferroptosis in neuroblastoma cells through redox imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzo[a]Pyrene-7, 8-Diol-9, 10-Epoxide Suppresses the Migration and Invasion of Human Extravillous Trophoblast Swan 71 Cells Due to the Inhibited Filopodia Formation and Down-Regulated PI3K/AKT/CDC42/PAK1 Pathway Mediated by the Increased miR-194-3p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification and Mapping of Alkylation in the Human Genome Reveal Single Nucleotide Resolution Precursors of Mutational Signatures - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 9,10-Dihydrobenzo[a]pyren-7(8H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 9,10-Dihydrobenzo[a]pyren-7(8H)-one, a ketone polycyclic aromatic hydrocarbon (PAH). Due to the limited direct toxicological data for this specific compound, this guide incorporates safety protocols and hazard information from structurally related and well-studied PAHs, such as benzo[a]pyrene and its metabolites. This approach is crucial as this compound is a precursor to benzo[a]pyrene derivatives and may pose similar health risks.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 3331-46-2 | [1] |

| Molecular Formula | C₂₀H₁₄O | [1] |

| Molecular Weight | 270.331 g/mol | [1] |

| Appearance | Beige crystalline powder | [1] |

| Melting Point | 172-175 °C | [1] |

| Boiling Point | 492 °C at 760 mmHg | [1] |

| Flash Point | 220.6 °C | [1] |

| Density | 1.316 g/cm³ | [1] |

| Solubility | Chloroform (Slightly) | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Toxicity

Potential Health Effects:

-

Carcinogenicity: Based on its structural similarity to benzo[a]pyrene, this compound should be considered a potential carcinogen.

-

Mutagenicity: Likely to be mutagenic, capable of causing genetic damage.

-

Reproductive Toxicity: May impair fertility or cause harm to the unborn child.[4]

-

Skin Sensitization: May cause an allergic skin reaction upon contact.[4]

-

Irritation: May cause irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

Due to the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

| PPE | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for operations with a high risk of splashing. |

| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or when generating dust, a disposable coverall (e.g., Tyvek®) is recommended to prevent skin contact. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N95 (US) or equivalent respirator is required. Work should be conducted in a certified chemical fume hood. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

-

Work Area: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]

-